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Hydridotrioxygen(.)

Cat. No.: B1234454
M. Wt: 49.006 g/mol
InChI Key: WURFKUQACINBSI-UHFFFAOYSA-N
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Description

Historical Trajectory of Elusive Radical Species Research

The concept of chemical radicals—atoms or molecules with unpaired electrons—dates back to the early 20th century. However, for many years, these species were largely theoretical constructs, their existence inferred from reaction products rather than direct observation. The mid-20th century saw significant advancements in experimental techniques, such as flash photolysis and pulse radiolysis, which allowed for the study of short-lived radicals like the hydroxyl radical (•OH). nih.gov

The investigation into oxygen-containing radicals, or "oxyradicals," gained momentum with the discovery of their roles in various chemical and biological processes. nih.gov Early research focused on the toxicity of oxygen, with the understanding that free radicals were likely responsible for its damaging effects. nih.gov The discovery of the superoxide (B77818) dismutase enzyme in 1969, which manages the superoxide radical (O₂•⁻), solidified the importance of radical chemistry in biological systems. nih.gov This historical backdrop of advancing detection methods and growing recognition of the significance of radicals set the stage for the pursuit of more complex and elusive species like Hydridotrioxygen(•).

Significance of Transient Chemical Intermediates in Reaction Dynamics

The study of these intermediates provides invaluable insights into reaction mechanisms, allowing chemists to map out the detailed steps of a chemical transformation. acs.org Understanding the structure, stability, and reactivity of transient species is crucial for controlling reaction outcomes, designing new catalysts, and modeling complex chemical systems, such as those found in atmospheric chemistry and combustion. rsc.orgyuntsg.com The Hydridotrioxygen(•) radical is a prime example of a transient intermediate whose characterization is essential for accurately modeling atmospheric processes. nih.gov

Definition and Nomenclature Considerations for the Hydridotrioxygen(•) Radical

The Hydridotrioxygen(•) radical is an inorganic radical with the chemical formula HO₃. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, it is systematically named hydridotrioxygen(•) . taylorfrancis.com The "(•)" signifies the presence of an unpaired electron, indicating its radical nature.

Other synonyms for this compound include:

Trioxidanyl taylorfrancis.com

Hydrogen ozonide taylorfrancis.com

HOOO(•) nih.gov

The molecule is structurally an adduct of a hydroxyl radical (•OH) and a dioxygen molecule (O₂). nih.gov It is functionally related to trioxidane (B1210256) (H₂O₃). nih.gov

Overview of Research Motivations and Persistent Challenges in its Study

The primary motivation for studying the Hydridotrioxygen(•) radical stems from its postulated role in significant chemical processes, particularly in atmospheric chemistry. nih.govresearchgate.net It is believed to be an important intermediate in reactions involving the hydroxyl radical (•OH), which is often referred to as the "detergent" of the troposphere due to its role in breaking down pollutants. yuntsg.comwikipedia.org The formation of HOOO• could act as a temporary reservoir for •OH, influencing the oxidative capacity of the atmosphere. researchgate.net

The principal challenge in the study of Hydridotrioxygen(•) is its extreme instability and short lifetime. nih.govnih.gov The molecule is very weakly bound, with a low dissociation energy. nih.gov This makes its direct experimental detection and characterization exceptionally difficult. Researchers have had to develop sophisticated experimental techniques, such as neutralization-reionization mass spectrometry and Fourier-transform microwave spectroscopy in supersonic jets, to generate and observe this fleeting radical. researchgate.netnih.gov Theoretical calculations have been indispensable in predicting its structure, stability, and spectroscopic properties, guiding experimental efforts. nih.gov A significant mystery that was recently resolved through high-level theoretical calculations is why the cis isomer of HOOO• has not been observed in experiments; it was found that it rapidly tunnels to the more stable trans isomer. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO3 B1234454 Hydridotrioxygen(.)

Properties

Molecular Formula

HO3

Molecular Weight

49.006 g/mol

InChI

InChI=1S/HO3/c1-3-2/h1H

InChI Key

WURFKUQACINBSI-UHFFFAOYSA-N

SMILES

OO[O]

Canonical SMILES

OO[O]

Origin of Product

United States

Quantum Chemical and Theoretical Investigations of Hydridotrioxygen .

Electronic Structure Theory and Methodological Approaches

The accurate theoretical description of HO₃ requires methods that can adequately handle electron correlation and its open-shell radical character. The molecule exhibits significant multireference character, meaning its electronic structure is not well-described by a single Slater determinant, posing a challenge for many computational methods. rsc.org

Coupled cluster (CC) theory is a powerful tool for treating dynamic electron correlation. google.com The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often called the "gold standard" of quantum chemistry for systems well-described by a single-reference wavefunction. google.com However, for open-shell systems like HO₃, careful consideration of the reference wavefunction is necessary to avoid issues like spin contamination. google.comuoa.gr

Comprehensive studies using focal point analyses (FPA) have been performed on HO₃ to approach the ab initio limit for its geometric and energetic properties. osti.govnih.govaip.org These studies employ high-order coupled cluster theory, extending to levels such as CCSDT(Q) (coupled cluster with full single, double, and triple excitations, and a perturbative treatment of quadruple excitations) and even CCSDTQ(P). osti.govnih.gov Such high-level treatments are crucial; for instance, the correct energetic ordering of the cis and trans isomers is only achieved after reaching the CCSDT(Q) level of theory. osti.govnih.gov These advanced methods have been instrumental in resolving discrepancies in the literature regarding the structure and stability of HO₃. osti.govnih.gov

Table 1: Computed Geometric Parameters and Relative Energies of HO₃ Isomers

Method/Basis SetIsomerr(O-O) Central (Å)r(O-O) Terminal (Å)r(O-H) (Å)∠(HOO) (°)∠(OOO) (°)ΔE (kcal/mol)
FPA / CBS osti.govnih.govtrans1.6701.2060.961101.4111.40.00
FPA / CBS osti.govnih.govcis1.6701.2060.961101.4111.4+0.52
MRCI(Q)-F12/VDZ-F12 rsc.orgtrans1.6581.2130.963101.2110.80.00
MRCI(Q)-F12/VDZ-F12 rsc.orgcis1.5731.2210.967100.2113.6-

This table presents data compiled from multiple research findings. The FPA/CBS data shows the final extrapolated values, while the MRCI data is from calculations with a specific basis set. ΔE is the energy relative to the trans isomer.

Density Functional Theory (DFT) offers a computationally less expensive alternative to wave function-based ab initio methods. umn.edu Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. arxiv.orgaps.org Functionals such as B3LYP and BHandHLYP have been applied to study systems involving hydrogen bonds and close contacts. researchgate.netresearchgate.net

However, for systems with significant multireference character like HO₃, standard single-reference DFT methods can be problematic. rsc.org For example, some single-reference calculations, including certain DFT functionals, have incorrectly predicted the cis-HO₃ conformer to be more stable than the trans isomer, which contradicts experimental evidence and higher-level multireference calculations. rsc.org This highlights the necessity of benchmarking DFT results against more robust methods for this radical.

Given the multireference nature of HO₃, methods that explicitly account for static correlation are essential for a reliable description. rsc.orgaip.org Multireference configuration interaction (MRCI) is a versatile and accurate method for this purpose. aip.orgwikipedia.orgresearchgate.net MRCI builds upon a multiconfiguration self-consistent field (MCSCF) or complete active space self-consistent field (CASSCF) reference wavefunction, which provides a good qualitative description of static correlation, and then adds dynamic correlation through configuration interaction. aip.orgacs.org

For HO₃, MRCI calculations, often with the addition of a Davidson correction for quadruple excitations (MRCI+Q), have been crucial. aip.org These methods correctly predict that trans-HO₃ is the more stable conformer. rsc.org They have been used to determine key structural parameters, such as the astonishingly long central O-O bond length, and to construct accurate potential energy surfaces. rsc.orgaip.org

The choice of basis set is critical for obtaining chemically meaningful results in any ab initio or DFT calculation. computationalscience.org A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.org For high-accuracy calculations, large basis sets are required. google.com The Dunning correlation-consistent basis sets, denoted cc-pVXZ (where X = D, T, Q, 5, 6...), are systematically designed to converge toward the complete basis set (CBS) limit. psicode.org

To achieve high accuracy, results from calculations with a series of these basis sets (e.g., X=T, Q, 5) are extrapolated to the CBS limit. osti.govnih.gov This technique is a cornerstone of the aforementioned focal point analyses and is essential for minimizing the error associated with using a finite basis set. osti.govnih.govaip.org For weakly bound systems like HO₃, the inclusion of diffuse functions (e.g., aug-cc-pVXZ) is also important to accurately describe the electron density far from the nuclei. psicode.org

Table 2: Dissociation Energy (D₀) of trans-HO₃ → OH + O₂

MethodD₀ (kcal/mol)Reference
FPA / CBS2.80 ± 0.25 osti.govnih.gov
High-accuracy thermochemistry protocol2.29 ± 0.36 researchgate.netresearchgate.net
Experimental2.93 ± 0.07 researchgate.netresearchgate.net

This table compares theoretically calculated dissociation energies with the experimentally estimated value, showing reasonable agreement.

Multireference Configuration Interaction (MRCI) and Perturbation Theory Formulations

Potential Energy Surface (PES) Construction and Topography

A potential energy surface (PES) is a mathematical or graphical representation of a system's potential energy as a function of its geometry. libretexts.orgmuni.cz For a molecule, the PES connects the energy to the positions of its nuclei, creating an energy landscape of valleys (stable molecules) and mountain passes (transition states). libretexts.org

Constructing a full-dimensional, global PES for a system like HO₃ is a computationally intensive task. The general strategy involves calculating the energy at thousands of different molecular geometries using a reliable quantum chemical method. rsc.org For HO₃, methods like MRCI(Q)-F12 have been used to generate the necessary ab initio data points. rsc.org These points are then fitted to a sophisticated analytical function to create a smooth and continuous surface.

This global PES is invaluable for studying the system's dynamics. rsc.org It allows for the calculation of vibrational energy levels, the simulation of reaction dynamics, and the determination of dissociation pathways. researchgate.netresearchgate.net For the HO₃ radical, PES studies have confirmed that the dissociation to OH + O₂ is barrierless, which is consistent with experimental kinetics data. rsc.orgresearchgate.netresearchgate.net Local PES scans, focusing on specific coordinates like the torsional angle for cis-trans isomerization, have also been used to investigate specific reaction paths and calculate properties like isomerization barriers and tunneling rates. osti.govnih.govaip.org

Characterization of Stationary Points: Minima, Transition States, and Dissociation Asymptotes

The hydridotrioxygen radical (HO₃) possesses a complex potential energy surface with multiple stationary points, including minima corresponding to stable isomers, transition states for their interconversion, and dissociation pathways. High-level quantum chemical calculations have been instrumental in characterizing these features.

Minima: The two most stable isomers of HO₃ are the cis and trans planar conformers. aip.org Extensive theoretical studies have been conducted to determine their relative energies and geometries. aip.org Focal point analyses (FPA) approaching the ab initio limit have shown that the trans-HO₃ isomer is the global minimum on the potential energy surface. aip.orgnih.govresearchgate.net The cis isomer is found to be slightly higher in energy. aip.orgnih.govresearchgate.net The energy difference is small, with the cis isomer being approximately 0.52 kcal/mol (or 182 cm⁻¹) higher than the trans isomer. nih.gov Some density functional theory (DFT) calculations have erroneously predicted the cis isomer to be more stable.

The geometry of the HO₃ radical, particularly the central O-O bond length, has been a subject of significant investigation. High-level calculations, such as those using coupled-cluster theory, predict a remarkably long central O-O bond in the trans isomer, on the order of 1.670 Å. nih.govresearchgate.net This unusually long bond is indicative of a weak interaction between the OH and O₂ fragments. rsc.org The cis isomer, in contrast, has a shorter central O-O bond. rsc.org

Transition States: The isomerization between the cis and trans conformers proceeds through a low-energy transition state. nih.gov This transition state has been characterized computationally, and the barrier to isomerization is found to be very small. nih.gov

Dissociation Asymptotes: The primary dissociation channel for the HO₃ radical is the cleavage of the weak central O-O bond, leading to hydroxyl (OH) and molecular oxygen (O₂) radicals. researchgate.netresearchgate.netosti.gov Theoretical calculations have consistently shown that the dissociation of both cis and trans isomers to OH + O₂ is a barrierless process. researchgate.netrsc.orgosti.govnih.gov The dissociation energy (D₀) for the trans-HO₃ isomer has been a key parameter of interest. High-level calculations have yielded values around 2.80 ± 0.25 kcal/mol. nih.govresearchgate.netresearchgate.net Another study calculated the dissociation energy to be 2.29 ± 0.36 kcal/mol. osti.govnih.gov

Analysis of Conformational Isomerism and Interconversion Pathways (e.g., cis- and trans-HO₃)

As established, the hydridotrioxygen radical exists as two primary planar conformers: cis and trans. aip.org The trans isomer is the more stable of the two, though the energy difference is slight. aip.orgnih.govresearchgate.net The existence of these two isomers gives rise to conformational isomerism, and the pathway for their interconversion is a critical aspect of the radical's dynamics.

The interconversion between the cis and trans forms of HO₃ occurs via a torsional motion around the central O-O bond. nih.gov The potential energy surface along this torsional coordinate features a small barrier separating the two minima. nih.gov The low height of this barrier suggests that the interconversion can occur readily.

Computational Determination of Isomerization Barriers and Dissociation Channels

Isomerization Barriers: High-level theoretical methods have been employed to precisely calculate the barrier for cis-trans isomerization. Focal point analysis (FPA) calculations have determined the barrier for the cis → trans isomerization to be a mere 0.27 kcal/mol. nih.govresearchgate.net This extremely low barrier highlights the floppy nature of the HO₃ radical. rsc.org

Dissociation Channels: The primary and most studied dissociation channel for HO₃ is the fragmentation into a hydroxyl radical (OH) and an oxygen molecule (O₂). researchgate.netresearchgate.netosti.gov Computational studies have consistently shown this dissociation to be barrierless for both the cis and trans conformers. researchgate.netrsc.orgosti.govnih.gov The dissociation energy for the trans isomer is calculated to be approximately 2.80 ± 0.25 kcal/mol. nih.govresearchgate.netresearchgate.net Another study determined a dissociation energy of 2.29 ± 0.36 kcal/mol. osti.govnih.gov The dissociation of the cis isomer is also barrierless. rsc.org

Table 1: Calculated Relative Energies and Barriers for HO₃

Species Relative Energy (kcal/mol) Isomerization Barrier (kcal/mol) Dissociation Energy (D₀) (kcal/mol)
trans-HO₃ 0.00 - 2.80 ± 0.25 nih.govresearchgate.netresearchgate.net, 2.29 ± 0.36 osti.govnih.gov
cis-HO₃ 0.52 nih.gov 0.27 (cistrans) nih.govresearchgate.net -

Molecular Dynamics and Quantum Dynamics Simulations

Trajectory-Based Reaction Dynamics Studies

Quasiclassical trajectory (QCT) methods have been utilized to study the reaction dynamics of processes involving the HO₃ radical. For instance, the reaction O + HO₂ → OH + O₂ has been shown to proceed through a short-lived HO₃ intermediate, with a lifetime of approximately 0.2 picoseconds. core.ac.uk These simulations reveal that the energy released in this reaction is primarily channeled into the vibrational energy of the O₂ product and translational energy. core.ac.uk

Molecular dynamics simulations have also been employed to investigate the interaction of ozone with surfaces, where the formation of an unstable HO₃ radical has been observed as a transient species. cam.ac.ukrsc.org In simulations of ozone interacting with a hydrogen-passivated silicon surface, an ozone molecule was found to abstract a hydrogen atom, forming an HO₃ radical that subsequently dissociates within a few tenths of a picosecond. cam.ac.uk

Determination of Rovibrational Energy Levels and Anharmonicities

The rovibrational energy levels of the HO₃ radical have been determined through rigorous quantum dynamics calculations performed on accurate, full-dimensional potential energy surfaces. rsc.orgosti.gov These calculations are essential for a quantitative comparison with experimental spectroscopic data.

The floppy nature of HO₃, particularly the low barrier to torsion, leads to strong anharmonicity in the vibrational modes. rsc.org The torsional mode (ν₆) exhibits the lowest frequency for both conformers. rsc.org Vibrational perturbation theory has been shown to perform surprisingly well for this weakly bound system, even for the low-frequency torsional fundamental. nih.govresearchgate.net

The fundamental frequencies for the central O-O stretching mode (ν₅) have been predicted theoretically. For trans-HO₃, the calculated frequency is around 261.97 cm⁻¹, and for cis-HO₃, it is approximately 264.41 cm⁻¹. rsc.org These values are noted to be about 20 cm⁻¹ larger than the experimentally observed values. rsc.org

Table 2: Calculated Fundamental Vibrational Frequencies (cm⁻¹) for HO₃ Isomers

Mode trans-HO₃ cis-HO₃
ν₅ (O-O stretch) 261.97 rsc.org 264.41 rsc.org
ν₆ (torsion) ~130 nih.govresearchgate.net -

Investigation of Quantum Mechanical Tunneling Effects in Reaction Kinetics

Quantum mechanical tunneling plays a significant role in the isomerization kinetics of the HO₃ radical, particularly given the very low isomerization barrier. Exact numerical procedures applied to the potential energy function for the torsional reaction path have been used to calculate tunneling rates. nih.gov

These calculations reveal that the cis → trans isomerization occurs predominantly via tunneling. nih.govresearchgate.net The inherent half-life for this tunneling process is extremely short, on the order of 1.4 x 10⁻¹¹ seconds for HO₃ and 8.6 x 10⁻¹⁰ seconds for its deuterated counterpart, DO₃. nih.govresearchgate.net This rapid tunneling-mediated isomerization explains why the cis species has not been observed in experiments conducted in dissipative environments, as any cis-HO₃ formed would quickly convert to the more stable trans isomer. nih.govresearchgate.net

In contrast, the ground eigenstate of the cis isomer in a vacuum is predicted to have a much longer spontaneous radiative lifetime, on the order of an hour for HO₃ and several days for DO₃. researchgate.netresearchgate.net

Analysis of Vibrational Predissociation Dynamics

The hydridotrioxygen radical (HOOO·), a significant intermediate in atmospheric reactions, has been the subject of extensive theoretical and experimental research to understand its structure, stability, and dissociation dynamics. researchgate.netacs.orgaip.org Vibrational predissociation is a key process in the decay of this weakly bound radical, providing crucial insights into its bond energy and atmospheric lifetime. acs.orgaip.org

Recent high-level quantum chemical studies have provided a detailed picture of the vibrational predissociation dynamics of the hydridotrioxygen radical. aip.org These investigations often employ sophisticated theoretical methods, such as focal point analyses (FPA), to achieve near ab initio limits for geometric structures, relative energies, and potential energy surfaces. aip.org

Detailed Research Findings:

Theoretical studies have focused on the dissociation of the trans-HOOO isomer, which is predicted to be the more stable conformer, into hydroxyl radicals (OH) and molecular oxygen (O₂). aip.orgaip.orgacs.org The dissociation energy (D₀) for the HO–OO bond is a critical parameter in these studies. Theoretical calculations have converged on a D₀ value of approximately 2.80 ± 0.25 kcal mol⁻¹, indicating a weakly bound system. aip.orgosti.gov This value is in excellent agreement with experimental determinations. acs.org

The process of vibrational predissociation is initiated by the excitation of specific vibrational modes within the HOOO radical. acs.org Infrared (IR) action spectroscopy has been a powerful experimental technique for investigating these dynamics. acs.org In these experiments, HOOO radicals are generated in a pulsed supersonic expansion and then excited by an IR laser. acs.org The subsequent dissociation is monitored, often by detecting the OH product via laser-induced fluorescence. acs.org

Rotationally resolved IR action spectra have been obtained for the trans-HOOO isomer in both the fundamental (ν_OH) and overtone (2ν_OH) OH stretching regions. acs.org These spectra exhibit homogeneous line broadening, which is characteristic of a finite lifetime for the excited vibrational state. acs.org This broadening is attributed to intramolecular vibrational redistribution (IVR) and/or vibrational predissociation. acs.org The observed lifetime from this broadening is on the order of picoseconds. For instance, a lifetime of approximately 26 picoseconds has been reported. acs.org

Following vibrational excitation, the energy flows within the molecule until it localizes in the weak HO–OO bond, leading to dissociation. The nascent OH products are formed in specific quantum states, and their distributions provide further details about the dissociation dynamics. acs.orgresearchgate.net Studies have shown that the rotational excitation of the OH fragments appears to be nearly statistical. researchgate.net However, there is a marked preference for the formation of Π(A') Λ-doublet states, which is interpreted as a signature of a planar dissociation process. researchgate.net

The absence of a significant barrier in the entrance channel for the association of OH and O₂ has important implications for the reverse process of vibrational predissociation. aip.orguga.edu A barrierless dissociation pathway suggests that the translational excitation of the OH and O₂ fragments should be minimal. aip.orguga.edu This has been a key assumption in the interpretation of photodissociation experiments to determine the upper limit of the dissociation energy. aip.orguga.edu

The table below summarizes key parameters related to the vibrational predissociation of trans-HOOO.

ParameterValueSource
Dissociation Energy (D₀)2.80 ± 0.25 kcal mol⁻¹ aip.orgosti.gov
Dissociation Energy (D₀)~3.0 kcal/mol acs.org
Experimental Upper Limit for D₀≤ 1860 cm⁻¹ aip.org
Excited State Lifetime~26 ps acs.org
Fundamental OH Stretch (ν_OH)3569.30 cm⁻¹ acs.org
Overtone OH Stretch (2ν_OH)6974.18 cm⁻¹ acs.org

In addition to the well-characterized trans-HOOO, theoretical studies have also investigated the cis-HOOO isomer. aip.org The cis isomer is predicted to be slightly higher in energy than the trans conformer. aip.orgosti.gov A very low barrier for cis → trans isomerization has been calculated, and rapid tunneling is predicted to occur. aip.orgosti.gov This rapid isomerization helps to explain why the cis species has not been definitively observed in many experiments. aip.orgosti.gov

Advanced Spectroscopic Techniques for Elusive Species

The transient character of HOOO requires specialized spectroscopic techniques capable of high sensitivity and resolution to identify and analyze this radical.

Matrix isolation is a powerful technique for studying reactive species like the HOOO radical. ruhr-uni-bochum.de This method involves trapping the species of interest within a solid, inert gas matrix, typically a noble gas like argon or nitrogen, at very low temperatures (around 10–40 K). ruhr-uni-bochum.dewikipedia.org This environment spatially separates the radicals, preventing self-reaction and allowing for detailed spectroscopic investigation. ruhr-uni-bochum.de

The first experimental detection of HOOO was achieved using neutralization-reionization mass spectrometry, and shortly after, its infrared spectrum was reported in a low-temperature argon matrix. aip.org In these experiments, HOOO is generated, and then the mixture is rapidly condensed onto a cold spectroscopic window (e.g., CsI for IR spectroscopy). ruhr-uni-bochum.de Infrared spectroscopy of matrix-isolated HOOO and its isotopologues has allowed for the observation of several fundamental vibrational frequencies. researchgate.net For instance, studies involving the irradiation of H₂O/O₂ ice mixtures have successfully identified the fundamental HOO bend near 1230 cm⁻¹. aip.org

The matrix environment can simulate conditions in atmospheric aerosols or on interstellar ice grains. researchgate.net However, it is important to note that the interaction between the trapped species and the matrix material can sometimes lead to slight shifts in vibrational frequencies compared to the gas phase. researchgate.net

Infrared (IR) action spectroscopy is a highly sensitive, double-resonance technique used to study the vibrational spectroscopy and dissociation dynamics of radicals like HOOO in the gas phase. acs.orgacs.orgaip.org In this method, HOOO radicals are typically generated in a pulsed supersonic expansion through the association of photolytically produced hydroxyl (OH) radicals and molecular oxygen (O₂). acs.orgnih.gov

The jet-cooled HOOO radicals are then irradiated with a tunable IR laser. acs.orgaip.org When the IR laser frequency is resonant with a vibrational transition, the radical absorbs a photon, leading to vibrational predissociation, breaking the weak HO-O₂ bond. acs.orgnih.gov The resulting OH fragment is then detected, often by laser-induced fluorescence (LIF). acs.orgnih.gov By scanning the IR laser wavelength and monitoring the OH product signal, a vibrational spectrum of the parent HOOO radical is obtained. acs.org

This technique has been instrumental in characterizing the OH stretching fundamental (ν₁) and overtone (2ν₁) bands of trans-HOOO. acs.orgnih.gov Furthermore, by analyzing the energy of the OH products, an upper limit for the HO-O₂ binding energy (D₀) has been established at 6.12 kcal mol⁻¹. aip.orgresearchgate.net

Table 1: Observed Vibrational Bands of trans-HOOO using Infrared Action Spectroscopy

Vibrational Band Wavenumber (cm⁻¹) Reference
OH Stretch Fundamental (ν₁) 3569.30 acs.orgnih.gov
OH Stretch Overtone (2ν₁) 6974.18 acs.orgnih.gov
ν₁ + ν₃ (H-O-O bend) 4800.7 nih.gov
ν₁ + ν₄ (O-O-O bend) 4136.2 nih.gov
ν₁ + ν₅ (central O-O stretch) 3960.9 nih.gov
ν₁ + ν₆ (torsion) 3788.1 nih.gov

This table is interactive. Click on the headers to sort the data.

Millimeter and submillimeter wave spectroscopy provides precise measurements of the rotational transitions of molecules, yielding highly accurate rotational constants and, consequently, detailed structural information. soft-photons-astro-molecules.comarxiv.org For the HOOO radical, this technique has been crucial in determining its gas-phase structure.

Pure rotational spectra of both HOOO and its deuterated analog, DOOO, have been observed using Fourier-transform microwave (FTMW) spectrometers combined with a pulsed discharge nozzle in a supersonic jet. nih.govresearchgate.net These experiments have successfully measured multiple rotational transitions, including their fine and hyperfine splittings. nih.gov The analysis of these spectra provided the first definitive experimental evidence for a trans planar structure of the HOOO radical in the gas phase. nih.govresearchgate.net This was a significant finding, as many theoretical calculations had predicted a cis planar structure to be more stable. nih.gov The derived molecular constants support a relatively long HO-O₂ bond of 1.688 angstroms. researchgate.net

More recent studies have extended these measurements into the millimeter and submillimeter range (70 to 450 GHz), allowing for a full determination of the molecular constants for both HOOO and DOOO. researchgate.net Microwave-millimeter-wave double resonance spectroscopy has also been employed to detect additional transitions and refine the spectroscopic constants. aip.orgresearchgate.net

Table 2: Experimentally Determined Rotational Constants for trans-HOOO

Rotational Constant Value (MHz) Reference
A 55375.2 nih.gov
B 9136.46 nih.gov
C 7853.11 nih.gov

This table is interactive. Click on the headers to sort the data.

Laser-induced fluorescence (LIF) is a highly sensitive and selective technique for detecting and quantifying radical species, including the OH radical, which is a key product of HOOO dissociation. fz-juelich.deannualreviews.org While not a direct detection method for HOOO itself in many experimental setups, LIF is a critical component of techniques like IR action spectroscopy. acs.orgnih.gov

In a typical LIF setup for OH detection, a tunable laser excites the OH radical from its ground electronic state to an excited electronic state (e.g., A²Σ⁺ ← X²Π). aip.org The excited radical then fluoresces, emitting light at a characteristic wavelength, which is detected by a sensitive photodetector. fz-juelich.de The intensity of the fluorescence signal is proportional to the concentration of the radical. fz-juelich.deannualreviews.org

The LIF technique can achieve very low detection limits, on the order of 10⁵ molecules/cm³, with high temporal resolution. fz-juelich.de In the context of HOOO research, saturated LIF measurements of the nascent OH products from vibrational predissociation have provided insights into the dissociation dynamics, revealing a preference for a planar dissociation pathway for trans-HOOO. acs.orgnih.gov

Neutralization-reionization (NR) mass spectrometry is a powerful technique for the gas-phase identification of transient and unstable species that may be difficult to characterize by other means. uchicago.edu In fact, the first unambiguous experimental evidence for the existence of the HOOO radical in the gas phase was provided by this method. aip.orgresearchgate.net

In an NR experiment, a precursor ion (in this case, protonated ozone, HOOO⁺) is mass-selected and then neutralized by charge exchange with a collision gas. researchgate.net This process forms the neutral HOOO radical with minimal excess energy. The newly formed neutral species is then reionized to a cation by collision with another gas, and the resulting ions are mass-analyzed. The successful detection of a signal at the expected mass-to-charge ratio confirms the existence and stability of the neutral species for at least the duration of its flight through the instrument (typically on the order of microseconds). aip.org These experiments established that the HOOO radical is a stable species in the gas phase with a lifetime exceeding one microsecond at ambient temperatures. researchgate.netaip.org

Laser-Induced Fluorescence (LIF) for Radical Concentration Monitoring

Cryogenic and Low-Temperature Experimental Platforms

The study of weakly bound and reactive species like HOOO heavily relies on cryogenic and low-temperature experimental platforms to stabilize them and simplify their complex spectra.

Low-temperature environments are essential for several reasons. Firstly, cooling the radicals reduces their internal energy, leading to less congested spectra with sharper, better-resolved features. This is particularly important in high-resolution spectroscopic methods. Secondly, at cryogenic temperatures, the lifetime of transient species can be significantly extended.

Techniques such as supersonic jet expansions are widely used to produce rotationally and vibrationally cold molecules. acs.orgnih.gov In these setups, a high-pressure gas mixture containing the precursor molecules is expanded through a small nozzle into a vacuum chamber. acs.org The rapid expansion results in adiabatic cooling, with rotational temperatures reaching as low as 5-10 K. aip.org

For even lower temperatures, cryogenic systems are employed. Dilution refrigerators can achieve temperatures below 1 Kelvin (-273 °C), which is crucial for experiments requiring the suppression of thermal fluctuations. stfc.ac.uk Cryostats with closed-cycle helium refrigeration are also common for achieving the low temperatures needed for matrix isolation experiments (10-40 K). ruhr-uni-bochum.de These low-temperature platforms are critical for creating the necessary conditions to trap and study the HOOO radical, providing fundamental data on its properties. stfc.ac.ukresearchgate.net

Supersonic Jet Expansion Techniques for Spectroscopic Resolution

Supersonic jet expansion is a powerful technique for producing cold, isolated gas-phase molecules, which is particularly advantageous for the high-resolution spectroscopy of transient species like the HOOO radical. yale.edu In this method, a gas mixture is expanded from a high-pressure region into a vacuum through a small orifice. yale.edu This expansion process leads to numerous collisions near the nozzle, which converts the random thermal motion of the gas into a highly directed flow, resulting in significant cooling of the molecules' internal degrees of freedom (rotational and vibrational) to temperatures often below 1 K. yale.edu This cooling dramatically simplifies complex spectra by reducing the number of populated quantum states, thereby minimizing spectral congestion and allowing for the resolution of fine and hyperfine structures. yale.edunsf.gov

The generation of radicals like HOOO can be achieved by passing a precursor mixture, such as O2 and a hydrogen source, through a pulsed discharge nozzle integrated into the supersonic jet apparatus. researchgate.net The subsequent rapid cooling stabilizes the newly formed radicals. yale.edu

Pure rotational spectra of both the normal hydridotrioxygen(.) radical (HOOO) and its deuterated isotopologue (DOOO) have been successfully observed using a Fourier-transform microwave spectrometer coupled with a supersonic jet and a pulsed discharge nozzle. researchgate.net This approach enabled the extraction of precise molecular constants from the observed rotational transitions. researchgate.net The significant cooling in the jet was crucial for resolving the small energy differences between rotational levels and observing the fine and hyperfine splittings caused by electron spin and nuclear spin interactions. nsf.govresearchgate.net This high-resolution data provided unambiguous structural information, as discussed in section 3.3.

Table 1: Spectroscopic Techniques for Radical Characterization in Supersonic Jets

TechniqueAdvantageApplication to HOOO
Fourier-Transform Microwave (FTMW) Spectroscopy Provides high-resolution rotational spectra, enabling precise determination of molecular geometry and hyperfine constants.Used to observe the pure rotational spectra of HOOO and DOOO, leading to structural determination. researchgate.net
Infrared Action Spectroscopy Allows for the measurement of vibrational transitions of radicals that do not fluoresce by detecting the products of infrared-induced dissociation.Has been used to observe combination bands of HOOO and DOOO. aip.orgaip.org

Flow Cell Reactors for Kinetic Measurements at Controlled Temperatures

Flow cell or flow tube reactors are instrumental for studying the reaction kinetics of radicals like HOOO under controlled conditions of temperature and pressure. copernicus.orgresearchgate.net In a typical setup, radicals are generated at the entrance of the reactor, often by pulsed laser photolysis of a suitable precursor (e.g., photolysis of O3 in the presence of H2O to form OH, which can then react with O2). copernicus.orgresearchgate.net This mixture then travels along the tube, often carried by an inert buffer gas like nitrogen. researchgate.net

The concentration of the radical species can be monitored at different points along the flow tube or as a function of time at a fixed observation point. copernicus.org Laser-induced fluorescence (LIF) is a common detection method, where a laser excites the radical, and the subsequent fluorescence is measured. copernicus.orgresearchgate.net For radicals like HO2, which may be in equilibrium with or a product of HOOO reactions, detection can be achieved by chemical conversion to OH (e.g., by adding NO) followed by LIF detection of OH. copernicus.orgrsc.org

These reactors allow for the systematic study of how reaction rates depend on temperature, pressure, and the concentration of other reactants. researchgate.netcrans.org For instance, the kinetics of the CH3OCH2 + O2 reaction, which proceeds through a peroxy radical adduct similar to the formation of HOOO, have been measured over a wide temperature range (195 - 650 K) using a slow-flow cell. researchgate.net While specific kinetic data for HOOO from flow cell experiments is scarce in the provided literature, the methodology is standard for obtaining rate coefficients for elementary reactions involving HOx radicals. copernicus.orgresearchgate.netosti.gov

Table 2: Parameters Controlled in Flow Cell Reactor Experiments

ParameterImportance in Kinetic StudiesTypical Range/Control Method
Temperature Reaction rates are highly temperature-dependent (Arrhenius behavior).Controlled using a thermostatting jacket around the flow cell; studies can span hundreds of Kelvin. researchgate.net
Pressure Affects association/dissociation reactions and collisional stabilization of adducts like HOOO.Controlled by regulating the flow of buffer gas and pumping speed; can range from a few Torr to atmospheric pressure. copernicus.orgresearchgate.net
Reactant Concentration Determines the reaction order and allows for isolation of specific reaction pathways under pseudo-first-order conditions.Controlled by precise mass flow controllers for precursor gases. copernicus.org
Reaction Time Measured decay of radical concentration over time yields the rate coefficient.Varied by changing the flow velocity or the distance between the radical source and the detector. copernicus.org

Experimental Verification and Refinement of Theoretical Predictions

The study of the hydridotrioxygen(.) radical provides a compelling example of the synergy between experimental observation and theoretical computation. For years, the precise structure and stability of HOOO were subjects of theoretical debate. researchgate.netacs.org High-level ab initio calculations are essential for predicting the properties of such transient molecules, but experimental data is the ultimate arbiter for validating and refining these theoretical models. aip.org

A significant breakthrough in understanding HOOO came from the experimental determination of its structure using Fourier-transform microwave spectroscopy in a supersonic jet. researchgate.net These experiments unequivocally showed that the HOOO radical has a trans planar structure. This finding was in direct contrast to most ab initio calculations performed at the time, which had predicted a cis planar structure to be the more stable conformer. researchgate.net This discrepancy spurred theorists to revisit their models, leading to improved computational approaches that could accurately predict the correct ground-state geometry.

Similarly, the dissociation energy and heat of formation of HOOO have been a point of contention among theoretical studies. acs.org Experimental measurements, such as those using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), have provided crucial benchmarks. acs.org The experimental determination of the standard enthalpy of formation (ΔH°f,298(HOOO) = -1 ± 5 kcal mol⁻¹) indicated that HOOO is a relatively stable intermediate, challenging some theoretical results that suggested it was a metastable species that should readily dissociate. acs.org

Furthermore, high-resolution spectroscopic data from experiments provide stringent tests for theoretical potential energy surfaces. Force-field calculations based on high-level ab initio potential energy surfaces have been shown to reproduce experimental vibrational frequencies with errors of less than 19 cm⁻¹. aip.org In a powerful combination of theory and experiment, experimentally determined rotational constants have been combined with theoretically calculated vibration-rotation interaction constants to determine a highly accurate equilibrium structure of the radical, which in turn showed excellent agreement with the geometry predicted by the high-level calculations. aip.org This iterative process of prediction, experimental testing, and refinement is crucial for developing a complete and accurate understanding of challenging molecules like hydridotrioxygen(.). aip.org

Table 3: Comparison of Theoretical Predictions and Experimental Findings for HOOO

PropertyTheoretical Prediction (Pre-Experiment)Experimental ResultImpact on Theory
Molecular Geometry Most ab initio calculations predicted a cis planar structure. researchgate.netMicrowave spectroscopy revealed a trans planar structure. researchgate.netPrompted re-evaluation and improvement of computational methods to correctly predict the ground state.
Stability (ΔH°f,298) Values varied, with some predicting a metastable species (e.g., +11.6 kcal mol⁻¹). acs.orgFTICR-MS measurements yielded -1 ± 5 kcal mol⁻¹, indicating relative stability. acs.orgProvided a key experimental benchmark to gauge the accuracy of different theoretical approaches. acs.org
Vibrational Frequencies N/AIR-UV experiments provided vibrational frequency data. aip.orgHigh-level force-field calculations were validated by their ability to reproduce experimental frequencies with high accuracy (<19 cm⁻¹ error). aip.org
Rotational Constants N/ADetermined with high precision from microwave spectra. researchgate.netaip.orgUsed in conjunction with theoretical constants to refine the equilibrium structure of HOOO. aip.org

Concluding Summary

The Hydridotrioxygen(•) radical, though a transient and highly reactive species, holds a significant position in the study of atmospheric chemistry and radical reaction dynamics. Its investigation has pushed the boundaries of experimental and theoretical chemistry, requiring innovative techniques to capture its fleeting existence. Research has provided a detailed picture of its structure and spectroscopic properties, revealing a weakly bound molecule with distinct cis and trans isomers. Its role as a temporary reservoir for the crucial hydroxyl radical highlights its importance in atmospheric models. While many of the riddles surrounding this elusive radical have been solved, its precise impact on atmospheric processes and its potential roles in biological systems continue to be active areas of research, promising further insights into the complex world of transient chemical intermediates.

Formation Mechanisms and Reaction Kinetics of Hydridotrioxygen .

Radical Association and Recombination Pathways

The formation of the hydridotrioxygen radical primarily occurs through the association of other radical species. These pathways are crucial in environments where radical concentrations are significant, such as in the Earth's atmosphere or during combustion processes.

Formation via Hydroxyl Radical and Molecular Oxygen Recombination (OH + O₂)

The principal formation mechanism for the hydridotrioxygen radical is the association reaction between a hydroxyl radical (•OH) and molecular oxygen (O₂). aip.org This reaction is a termolecular process under atmospheric conditions, requiring a third body (M) to stabilize the newly formed HO₃ radical by removing excess energy.

OH + O₂ + M ⇌ HO₃ + M

The stability and lifetime of the HO₃ radical formed through this pathway are highly dependent on temperature and pressure. Direct experimental detection has shown that the lifetime of HO₃ can exceed microseconds at ambient temperatures, indicating it is a metastable species. aip.org The formation of HO₃ via this pathway is considered a key reaction in the complex network of the tropospheric HOₓ cycle. aip.orgosti.gov

Alternative Formation Pathways within Complex Radical Cycles

Beyond the direct association of •OH and O₂, the hydridotrioxygen radical, also referred to as the hydrotrioxyl radical (HOOO•), can be formed through other reaction mechanisms, particularly in specific chemical systems. One such pathway involves the ozonation of certain organic and inorganic compounds. rsc.org

Theoretical and experimental studies have proposed that the ozonation of hydrazines (RNHNHR) proceeds via the abstraction of a hydrogen atom by ozone, leading to the formation of a radical pair that includes the hydrotrioxyl radical. rsc.org

RNHNHR + O₃ → [RNNHR• •OOOH]

Similarly, the ozonation of hydrocarbons with C-H bonds can generate a caged radical pair, which includes the HOOO• radical. osti.gov These alternative pathways highlight the role of HO₃ as a potential intermediate in a broader range of oxidative chemical environments than just the HOₓ cycle. Furthermore, theoretical analyses of the H₂O₄ potential energy surface suggest that the self-reaction of hydroperoxyl radicals (HO₂) can lead to the formation of HO₃ and an •OH radical at temperatures near 1000 K, a condition relevant to combustion processes. osti.gov

HO₂ + HO₂ → HO₃ + •OH

Unimolecular Decomposition and Dissociation Processes

The chemistry of the hydridotrioxygen radical is dominated by its inherent instability. It readily undergoes unimolecular decomposition, a process that significantly dictates its concentration and role in chemical systems.

Dissociation into Hydroxyl Radical and Molecular Oxygen (HO + O₂)

The primary fate of the hydridotrioxygen radical is its dissociation back into a hydroxyl radical and molecular oxygen. osti.gov This unimolecular decomposition is the reverse of its main formation pathway and is a rapid process due to the weak O-O bond in the HO₃ molecule.

HO₃ → •OH + O₂

Quantum chemical studies have extensively modeled this process, revealing that the dissociation from both the cis and trans conformers of HO₃ is barrierless, meaning it can occur spontaneously without requiring additional energy to overcome an activation barrier. osti.gov This characteristic explains the transient nature and short lifetime of the radical. aip.org

Dissociation Energetics and Pathways on the Potential Energy Surface

The stability of the hydridotrioxygen radical is quantified by its dissociation energy (D₀), which is the energy required to break the HO-O₂ bond. This value has been a subject of extensive theoretical and experimental investigation. High-level quantum chemical calculations and experimental measurements have converged on a relatively small dissociation energy, confirming the weak nature of the bond. aip.orgosti.govosti.gov

The potential energy surface (PES) of HO₃ reveals the existence of two planar conformers: trans-HO₃ and cis-HO₃. rsc.orgosti.gov Theoretical calculations consistently find that the trans isomer is the global minimum, being slightly more stable than the cis form. rsc.orgosti.govosti.gov The energy barrier for isomerization between the two forms is also very small. osti.gov The shallowness of the potential well, as indicated by the dissociation energy, underscores why HO₃ does not act as a significant sink for atmospheric •OH radicals, as the equilibrium between formation and dissociation lies heavily towards the reactants (•OH + O₂). aip.orgresearchgate.net

Table 1: Selected Theoretical and Experimental Dissociation Energies (D₀) for the HO₃ → •OH + O₂ Reaction
MethodDissociation Energy (D₀) (kcal/mol)Reference
Experimental (Laser-induced fluorescence)2.94 ± 0.1 aip.org
Experimental (IR action spectroscopy)< 6.12 aip.org
Theoretical (Focal Point Analysis, FPA)2.80 ± 0.25 aip.orgosti.gov
Theoretical (PIP-NN PES/MRCI(Q))2.08 osti.gov
Theoretical (High-accuracy protocol benchmark)2.29 ± 0.36 osti.gov
Theoretical (DFT/HCTH)6.15 rsc.org

Bimolecular Reaction Kinetics and Rate Coefficient Determinations

While the unimolecular decomposition of HO₃ is its primary fate, bimolecular reactions with other atmospheric or combustion species can potentially occur, competing with the rapid dissociation. The study of these bimolecular reactions is challenging due to the short lifetime of the HO₃ radical. Consequently, there is limited direct experimental data on the rate coefficients for reactions where HO₃ is a primary reactant.

The reactivity of HO₃ is often compared to that of other organic peroxy radicals (RO₂), whose bimolecular reactions are better characterized. For instance, the reactions of RO₂ radicals with species like nitric oxide (NO) are crucial in atmospheric chemistry. oberlin.eduacs.org The rate constant for the reaction of various alkene-derived hydroxyalkylperoxy radicals with NO has been found to be approximately 9.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. oberlin.edu

RO₂ + NO → RO + NO₂

By analogy, the reaction of HO₃ with NO could be a potential pathway, though its efficiency would be limited by the fast back-dissociation of HO₃.

HO₃ + NO → HO₂ + NO₂

Similarly, reactions with other radicals such as the hydroperoxyl radical (HO₂) or another peroxy radical are theoretically possible. osti.govcopernicus.org However, the kinetics are generally dominated by the unimolecular decomposition pathway unless the bimolecular reaction partner is present in very high concentrations or the reaction itself is exceptionally fast. Structure-activity relationship (SAR) methods are often used to estimate rate coefficients for the vast number of peroxy radical reactions needed in atmospheric models, and these can provide theoretical estimates for HO₃ reactivity. copernicus.org For example, generic rate coefficients have been defined for the reactions of RO₂ radicals with OH, NO₂, and NO₃. copernicus.org Given the fundamental nature of HO₃, determining the rate coefficients for its bimolecular reactions remains an important goal for fully understanding its role in complex chemical environments.

Experimental Measurements of Reaction Rate Constants

The experimental determination of reaction rate constants for processes involving the hydridotrioxygen(.) radical is challenging due to its short lifetime and high reactivity. allen.inuobasrah.edu.iq Rate laws are typically determined experimentally by conducting a series of experiments with varying initial reactant concentrations and measuring the initial reaction rate for each. ck12.orglumenlearning.com Chemists measure the concentration of reactants or products at different times as the reaction progresses to calculate the change in concentration per unit time, which defines the reaction rate. libretexts.org

One of the primary formation pathways for hydridotrioxygen(.) is the association reaction of the hydroxyl radical (OH) with molecular oxygen (O₂). researchgate.netwikipedia.org Experimental studies have focused on the decay of OH radicals in the presence of O₂ to infer the kinetics of HOOO• formation. For instance, using a supersonic flow apparatus with laser-induced fluorescence detection, the decay of OH radicals has been observed at temperatures between 55.7 and 110.8 K. researchgate.net In the temperature range of 87.4 to 99.8 K, the OH concentration reached a non-zero steady value, which allowed for the calculation of equilibrium constants for the reaction OH + O₂ ⇌ HOOO•. researchgate.net

The general methodology for determining rate laws involves systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. ck12.orglumenlearning.com For example, in the reaction 2NO(g) + 2H₂(g) → N₂(g) + 2H₂O(g), doubling the concentration of NO while keeping H₂ constant was found to quadruple the rate, indicating the reaction is second order with respect to NO. ck12.org A similar approach is necessary to determine the rate constants for reactions where hydridotrioxygen(.) is a reactant or product.

Below is a table illustrating the type of data collected in kinetic experiments to determine reaction order, using the reaction between nitrogen monoxide and hydrogen as an example. ck12.org

Experiment[NO] (M)[H₂] (M)Initial Rate (M/s)
10.00500.00201.25 × 10⁻⁵
20.0100.00205.00 × 10⁻⁵
30.0100.00401.00 × 10⁻⁴
Data from a study on the reaction between nitrogen monoxide and hydrogen at 1280°C to illustrate the method of initial rates for determining reaction orders. ck12.org

Theoretical Calculations of Rate Coefficients (e.g., Transition State Theory, RRKM)

Theoretical calculations are indispensable for understanding the kinetics of highly reactive intermediates like hydridotrioxygen(.). ethz.ch Theories such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory provide methods to compute reaction rates from the properties of the potential energy surface. wikipedia.orgfiveable.me

Transition State Theory (TST) explains reaction rates by considering a high-energy intermediate structure, the transition state, which exists in quasi-equilibrium with the reactants. fiveable.mesolubilityofthings.com The rate of the reaction is then determined by the rate at which this transition state complex decomposes into products. fiveable.melibretexts.org TST connects the activation energy directly to the reaction rate constant, explaining why some reactions are faster than others and providing a framework for understanding their temperature dependence. fiveable.meyoutube.com The rate constant (k) can be expressed in terms of the Gibbs energy of activation (ΔG‡), showing that a larger activation energy barrier leads to a slower reaction. youtube.com

RRKM Theory is a more detailed statistical theory, particularly suited for unimolecular reactions, that generalizes TST. wikipedia.orglibretexts.org It assumes that energy is distributed rapidly among all the vibrational modes of an energized molecule (A*) before reaction occurs. wikipedia.orguleth.ca The theory enables the calculation of unimolecular rate constants from the vibrational frequencies of the molecule and the properties of the transition state. slideshare.net For the hydridotrioxygen(.) radical, comprehensive theoretical research has been conducted using high-level electronic structure calculations combined with RRKM theory to understand its stability and isomerization pathways. researchgate.net These methods have been applied to study the thermal decomposition of related species like hydrogen peroxide, where unusual pressure dependence suggested complexities not captured by conventional theories. researchgate.net

Theoretical studies have been extensively applied to the HOOO• radical, investigating its geometric structure, relative energies, and the reaction path for isomerization. researchgate.netresearcher.life These calculations are crucial for interpreting experimental data and understanding the radical's behavior in complex chemical environments. researchgate.net

Temperature and Pressure Dependence of Hydridotrioxygen(.) Reactions

The reactions of hydridotrioxygen(.) exhibit significant dependence on both temperature and pressure, a characteristic feature of complex-forming bimolecular reactions. researchgate.netaip.org

Temperature Dependence: The formation of weakly bound molecules like HOOO• often shows a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. researchgate.net This behavior is indicative of an attractive interaction between the reactants (OH and O₂) and the formation of a pre-reaction complex. researchgate.netresearchgate.net For the reaction of OH with hydrogen peroxide, which also proceeds through a hydrogen-bonded complex, the Arrhenius plot is U-shaped, indicating a change in mechanism from direct abstraction at high temperatures to complex formation at low temperatures. nist.gov Similarly, many reactions of OH radicals with organic compounds show non-Arrhenius behavior. copernicus.orgmdpi.com For example, the rate coefficients for OH reactions with several aromatic hydrocarbons exhibit a negative temperature dependence in the range of 280 to 340 K. copernicus.org

Pressure Dependence: The rates of association reactions, such as the formation of HOOO• from OH and O₂, are often pressure-dependent. The energized intermediate (HOOO•*) formed upon collision can either dissociate back to reactants or be stabilized by collision with a third body (M). This leads to a "falloff" behavior where the rate constant increases with pressure until it reaches a high-pressure limit. researchgate.netuevora.pt The pressure dependence of the termolecular reaction H + O₂ + M → HO₂ + M is a well-known example that is crucial in combustion chemistry. uevora.pt Similar effects are expected for the analogous formation of HOOO•, where the lifetime of the intermediate complex determines the pressure range over which the reaction rate is dependent on the bath gas pressure. aip.org Theoretical studies on the decomposition of similar molecules have reported an unusual pressure dependence of the rate constant, indicating broader falloff behavior than predicted by conventional theories. researchgate.net

Hydridotrioxygen(.) as a Transient Intermediate in Chemical Reactions

Role in Oxidative Degradation Processes

Hydridotrioxygen(.) is intrinsically linked to oxidative degradation processes, which are critical in atmospheric chemistry and water treatment. These processes often involve a series of radical reactions initiated by strong oxidants. hristov.com The hydroxyl radical (•OH) is a key oxidant in these systems, capable of initiating degradation by abstracting atoms from other molecules. nih.govresearchgate.net

Interaction with Organic and Inorganic Species

The high reactivity of the hydridotrioxygen(.) radical implies that it will interact with a wide variety of chemical species present in its environment.

Interaction with Organic Species: The interaction of the precursor hydroxyl radical with organic compounds is well-documented. For instance, •OH reacts with numerous volatile organic compounds (VOCs), often through the formation of a pre-reaction complex, which can be a precursor to further reactions. researchgate.net The reaction of •OH with organic molecules in aqueous phases can lead to the formation of organic peroxyl radicals, which can subsequently contribute to the formation of hydrogen peroxide. copernicus.org Given that HOOO• is in equilibrium with •OH and O₂, its chemistry is coupled to these reaction pathways. The interaction of water with organic molecules through hydrogen bonding is central to understanding reaction mechanisms in aqueous environments, and similar interactions are expected for the polar HOOO• radical. chemrxiv.org

Environmental and Astrophysical Significance of Hydridotrioxygen .

Atmospheric Chemistry Implications

In the Earth's atmosphere, the hydridotrioxygen(.) radical is postulated to be an important, albeit short-lived, intermediate species. researchgate.net Its formation and subsequent reactions have notable implications for the composition and cleansing capacity of the troposphere.

Role in the Tropospheric Hydroxyl Radical (HOx) Cycle and Budget

The hydridotrioxygen(.) radical is intricately linked to the tropospheric hydroxyl radical (HOx) cycle, which is central to atmospheric oxidation chemistry. researchgate.netresearchgate.net The HOx family of radicals, primarily consisting of the hydroxyl radical (OH·) and the hydroperoxyl radical (HO₂·), governs the lifetime of many atmospheric trace gases. lu.seleeds.ac.uk

Influence on Atmospheric Self-Cleaning Capacity and Pollutant Transformation Mechanisms

The atmosphere's ability to cleanse itself of pollutants is largely dictated by the concentration of hydroxyl radicals, often referred to as the "detergent of the atmosphere". researchgate.netrnz.co.nz The OH· radical initiates the oxidation of a vast array of pollutants, including greenhouse gases like methane (B114726) and other volatile organic compounds (VOCs). leeds.ac.ukozcon.co.uk

Integration into Atmospheric Chemistry-Climate Models

To accurately simulate and predict atmospheric composition and its impact on climate, sophisticated numerical models are employed. umr-cnrm.frniwa.co.nz These chemistry-climate models integrate complex chemical reaction schemes with atmospheric dynamics. mpic.de The inclusion of the hydridotrioxygen(.) radical and its associated reactions into these models is crucial for a more complete understanding of tropospheric chemistry. iac.es

Interstellar and Astrochemistry Relevance

Beyond Earth's atmosphere, the hydridotrioxygen(.) radical is a subject of interest in the field of astrochemistry, which seeks to understand the chemical processes that occur in interstellar space. researchgate.netlsbu.ac.uk

Potential Presence and Formation Mechanisms in Cold Interstellar Clouds

Interstellar clouds are vast, cold, and diffuse regions of gas and dust that serve as the birthplaces of stars and planets. wikipedia.orgastrobiology.com Despite the harsh conditions, a rich and complex chemistry thrives within these clouds, leading to the formation of a wide variety of molecules. iac.esraleighastro.org The formation of molecules in these environments often involves ion-neutral reactions and reactions on the surfaces of dust grains. mpg.deinaf.it

The hydridotrioxygen(.) radical is considered a potential constituent of these cold interstellar clouds. lsbu.ac.uk Its formation is thought to be linked to the presence of its precursor, the hydroxyl radical (OH·), which is a key species in interstellar chemistry. researchgate.netmpg.de The reaction between OH· and O₂ could lead to the formation of HOOO· in these environments. lsbu.ac.uk The low temperatures of interstellar clouds could potentially stabilize the weakly bound HOOO· radical, allowing it to exist in higher concentrations than in the warmer terrestrial atmosphere. The detection of related oxygen-bearing ions like OH+, H₂O+, and H₃O+ in diffuse interstellar clouds underscores the importance of oxygen chemistry in these regions. arxiv.org

Contributions to the Synthesis of Interstellar Complex Organic Molecules

The study of complex organic molecules (COMs) in interstellar space is a rapidly advancing field of astrochemistry. mpg.defrontiersin.org These molecules, which contain six or more atoms, are the building blocks of more complex structures and are of great interest in understanding the origins of life. mpg.de The synthesis of COMs is thought to occur through a combination of gas-phase reactions and reactions on the surfaces of icy dust grains. frontiersin.orgrsc.org

The reactive nature of the hydridotrioxygen(.) radical suggests that it could play a role in the synthesis of COMs. researchgate.netnoaa.gov As a source of OH· radicals, HOOO· could initiate or participate in reaction pathways that lead to the formation of larger, more complex molecules. noaa.gov The chemical networks in interstellar clouds are vast and intricate, and the inclusion of HOOO· chemistry could help to explain the observed abundances of certain organic species. epj-conferences.org While the direct detection of HOOO· in interstellar space remains a challenge, its potential role in the formation of the complex molecular tapestry of the cosmos continues to be an active area of research. nih.govastrobiology.com

Search Strategies for Astronomical Observational Signatures

The search for hydridotrioxygen(.) (HOOO·) in the vast expanse of the interstellar medium (ISM) presents a formidable challenge to astronomers. Its detection hinges on identifying its unique spectral fingerprints amidst a cacophony of electromagnetic signals from other molecules. The strategies employed are multifaceted, combining theoretical calculations, laboratory spectroscopy, and sensitive astronomical observations.

A fundamental approach to detecting molecules in space is through their rotational and vibrational spectra. frontiersin.orgnasa.gov Molecules in the ISM can be observed through radio-wave emission lines, particularly in dense and translucent molecular clouds. annualreviews.org In diffuse atomic and molecular clouds, interstellar species are primarily identified through absorption lines at visible or UV wavelengths. annualreviews.org The discovery of new molecules in the ISM is heavily reliant on the astronomical observation of their rotational fingerprints, which necessitates precise laboratory investigation beforehand. frontiersin.org

The primary strategy for the astronomical detection of exotic molecules like hydridotrioxygen(.) involves a synergistic interplay between theory and experiment. frontiersin.org State-of-the-art quantum-chemical calculations are first employed to predict the molecule's rotational and centrifugal distortion constants. frontiersin.org These theoretical predictions are crucial for guiding laboratory spectroscopic searches.

Laboratory spectroscopy is the next critical step. Techniques such as Fourier-transform microwave (FTMW) spectroscopy are used to measure the pure rotational spectra of the target molecule, in this case, HOOO· and its isotopologues like DOOO·. researchgate.net These laboratory measurements provide highly accurate transition frequencies that are essential for astronomical searches. For instance, the rotational spectra of trans-HOOO· have been studied in the millimeter and submillimeter range, providing a reliable set of molecular constants for extrapolating transition frequencies for future astronomical observations. researchgate.netresearchgate.net

Once accurate line catalogs are established from laboratory data, astronomers can then use radio telescopes to search for these specific frequencies in various astronomical environments. frontiersin.org The selection of astronomical sources is also a key part of the strategy. Searches are often directed towards regions where the chemical conditions are thought to be favorable for the formation of the target molecule. For example, a preliminary search for trans-HOOO· was conducted in 32 star-forming regions. researchgate.netresearchgate.net

The detection of related molecules like hydrogen peroxide (HOOH) and the hydroperoxyl radical (HO₂) in regions like ρ Ophiuchi A provides valuable clues and motivation for the search for HOOO·. aanda.orgresearchgate.netaanda.org The successful detection of these species validates the current understanding of oxygen and water chemistry in the ISM and suggests that their precursor, HOOO·, might also be detectable. aanda.org

However, the astronomical search for hydridotrioxygen(.) is not without its challenges. The molecule is a weakly bound radical, which can affect its stability and abundance in the harsh interstellar environment. researchgate.netresearchgate.netresearchgate.net Furthermore, the expected line intensities can be very low, making them difficult to distinguish from the background noise and spectral lines of other, more abundant molecules. arxiv.org The high density of spectral lines in some astronomical sources, such as the Orion Nebula, can also lead to line confusion, making unambiguous identification difficult.

Future search strategies will likely involve the use of more sensitive telescopes and advanced observational techniques to overcome these challenges. Continued laboratory work to refine the spectroscopic parameters of HOOO· and its various isomers and isotopologues will be crucial. researchgate.netresearchgate.netresearchgate.net Additionally, improved astrochemical models that can more accurately predict the abundance and distribution of HOOO· in different interstellar environments will help to guide future observational campaigns. aanda.org

Interactive Data Table: Observational Parameters for Related Interstellar Molecules

MoleculeTransition TypeObserved Frequencies (GHz)Telescope(s) UsedAstronomical Source
HOOHRotationalMultiple transitions in the (sub)millimeter regimeAPEXρ Oph A
HO₂Rotational~130 and ~260IRAM 30m, APEXρ Oph A
OHRotationalFar-infraredVariousOrion region
HSORotationalMultiple transitions up to the THz rangeYebes 40m, IRAM 30mB1-b, TMC-1

This table presents examples of observational parameters for molecules related to the search for Hydridotrioxygen(.). The successful detection of these species provides a basis for the search strategies for HOOO·.

Advanced Research Methodologies and Future Directions in Hydridotrioxygen . Chemistry

Synergistic Integration of High-Resolution Spectroscopy and Ab Initio Calculations

A cornerstone of modern research on hydridotrioxygen(.) is the powerful combination of high-resolution spectroscopic experiments with high-level ab initio quantum chemical calculations. This synergy has been crucial in elucidating the radical's fundamental properties. researchgate.netosti.gov

Initially, a significant discrepancy existed between theoretical predictions and experimental findings. Most early ab initio calculations predicted a cis-planar structure to be the most stable isomer. researchgate.netnih.gov However, pioneering experimental work using Fourier-transform microwave (FTMW) spectroscopy on a supersonic jet of HOOO• and its deuterated analogue (DOOO•) unambiguously identified the radical's ground state as having a trans-planar structure. researchgate.netnih.gov The molecular constants derived from these rotational spectra provided definitive structural information that challenged and ultimately guided theoretical efforts. nih.gov

Subsequent research has continued to leverage this integrated approach. For instance, Stark spectroscopy measurements of the dipole moment of trans-HOOO• solvated in superfluid helium droplets revealed a qualitative disagreement with values computed at the CCSD(T)/CBS equilibrium geometry. acs.org This discrepancy was resolved by accounting for large-amplitude vibrational motion and, more importantly, by employing higher levels of theory, such as CCSDT(Q), which correctly predicts a longer central O-O bond length, bringing theoretical dipole moments into agreement with experimental data. acs.org

Focal point analyses (FPA), which aim to approach the ab initio limit, have been used to compute highly accurate geometric structures, relative energies, and force fields. osti.gov These theoretical results can then be used to calculate vibration-rotation interaction constants, which in turn are used to extract precise semi-experimental equilibrium structures from experimentally measured rotational constants for multiple isotopologues. osti.gov This iterative refinement between theory and experiment is essential for benchmarking theoretical methods and for providing the most accurate description of the molecule's properties. osti.govresearchgate.net

Parametertrans-HOOO• (Experimental)trans-HOOO• (High-Level Theory)cis-HOOO• (High-Level Theory)
Rotational Constants (MHz)
A29424.8929425 (FPA)30334 (FPA)
B10034.4610028 (FPA)9931 (FPA)
C7476.437479 (FPA)7453 (FPA)
Geometric Parameters
r(O-O) central (Å)1.6881.670 (FPA)1.687 (FPA)
Relative Energy (kcal/mol) 0.0 (Reference)0.0 (Reference)+0.52 (FPA, CCSDT(Q) level required)
Data compiled from references researchgate.netosti.govnih.gov. FPA refers to Focal Point Analysis results.

Development of Novel Experimental Apparatus for Ultracold and Ultrafast Studies

Probing the delicate nature of the hydridotrioxygen(.) radical requires specialized experimental setups capable of generating and studying molecules under isolated, ultracold conditions. Supersonic jet expansions are a key technology in this area. researchgate.netnsf.gov By expanding a gas mixture (e.g., precursors like H₂O and O₂) through a small nozzle into a vacuum, the radicals can be formed in-situ (for example, with a pulsed discharge) and cooled to rotational temperatures of just a few Kelvin. researchgate.netnsf.gov This cooling simplifies complex spectra, enabling high-resolution analysis.

To study radicals under even more controlled conditions, cryogenic multi-pole ion traps, such as the 22-pole trap, are being employed. researchgate.net These instruments can trap ions at temperatures as low as 4 K, allowing for techniques like helium tagging spectroscopy. researchgate.netuga.edu In this method, weakly bound helium atoms attach to the trapped ions. The absorption of a photon by the ion leads to the evaporation of the helium tag, which can be detected with high sensitivity. This approach has been used to obtain infrared spectra of cold, mass-selected HOOO• radicals and their clusters. uga.edu

Looking forward, the study of the formation and dissociation dynamics of HOOO• on very short timescales is a promising frontier. Ultrafast spectroscopic techniques, such as those employing attosecond XUV pulses in pump-probe experiments, are being developed to observe molecular dynamics in real-time. icpeac30.edu.au While these have been applied to other small molecules, their application to the HOOO• system could provide unprecedented insight into its dissociation pathways and the process of intramolecular vibrational energy redistribution following excitation. icpeac30.edu.auillinois.edu

Refinement of Theoretical Models for Weakly Bound and Open-Shell Systems

The hydridotrioxygen(.) radical is a prototypical example of a weakly bound, open-shell system, which poses a significant hurdle for many quantum chemistry methods. osti.govresearchgate.netpitt.edu The interaction between the OH radical and the O₂ molecule is delicate, and accurately describing the potential energy surface requires methods that can robustly handle both static and dynamic electron correlation. uga.edu

Standard theoretical workhorses like Density Functional Theory (DFT) and even coupled-cluster with single and double and perturbative triple excitations [CCSD(T)] have shown limitations in describing HOOO•. researchgate.netacs.org For instance, CCSD(T) calculations failed to predict the correct equilibrium geometry for the central O-O bond and gave a qualitatively incorrect order of stability for the cis and trans isomers at smaller basis sets. researchgate.netosti.govacs.org

Resolving these issues has necessitated the use of more sophisticated and computationally expensive theoretical models. osti.govacs.org High-order coupled cluster theory, including full treatment of triple excitations (CCSDT) and perturbative treatment of quadruple excitations [CCSDT(Q)], has been shown to be critical. osti.govacs.org These methods provide a more accurate description of the electron correlation, leading to a revised central O-O bond length of ~1.67 Å and correctly predicting the trans isomer to be more stable than the cis isomer, albeit by a very small margin. osti.gov

Future advancements will likely involve the broader application of multireference methods and novel approaches like Quantum Monte Carlo (QMC), which are designed to handle complex electronic structures and weak interactions with high accuracy. pitt.edu Refining these models is crucial not only for HOOO• but for a wide range of other weakly bound atmospheric radicals and complexes. researchgate.netpitt.edu

Exploration of Hydridotrioxygen(.) in Condensed Phase Environments

While most high-resolution studies on HOOO• have been conducted in the gas phase, its behavior in condensed phases is critical for understanding its potential atmospheric roles, for instance within aerosols or on the surface of ice particles. researchgate.netnih.gov Experimental and theoretical exploration of HOOO• in such environments is an emerging research area.

A powerful technique for mimicking a condensed-phase environment under highly controlled conditions is the use of superfluid helium nanodroplets. acs.orguga.edu Molecules captured in these droplets are cooled to 0.4 K, and the droplet itself provides a weakly perturbing solvent environment. Infrared and Stark spectroscopy of HOOO• in helium droplets have provided key benchmarks for its dipole moment and vibrational frequencies, and have been used to study the formation of larger clusters, such as HOOO•-(O₂)n. uga.edu

The interaction of HOOO• with water is of particular importance. Theoretical calculations have predicted the formation of a stable HOOO•-H₂O complex, which is about 6.5 kcal/mol lower in energy than the separated species. researchgate.net Studying such complexes experimentally, perhaps using techniques developed for other hydrogen-bonded radical complexes, is a key future direction. pnas.org Furthermore, the study of related species like hydrogen peroxide (H₂O₂) in ice grain boundaries suggests that diffusive uptake into these reactive environments could be a relevant process for HOOO• in polar snow and ice. nih.gov Computational methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which have been used to study molecules in bulk water, could provide significant insights into the solvation structure and reactivity of HOOO• in aqueous environments. researchgate.netrsc.org

Addressing Remaining Open Questions and Discrepancies between Theory and Experiment

Despite significant progress, several questions and challenges in the study of the hydridotrioxygen(.) radical remain. A major historical discrepancy was the structure of the ground state isomer. While it has been resolved that the trans conformer is the global minimum, this was only achieved after significant synergy between experiment and high-level theory. researchgate.netosti.govnih.gov The energy difference between the cis and trans isomers is exceptionally small (~0.5 kcal/mol), as is the barrier to isomerization (~0.27 kcal/mol), explaining why the cis species is not observed in experiments that allow for thermal relaxation. osti.gov

Key areas of ongoing research include:

Dissociation Energy: Precisely determining the bond dissociation energy, D₀(HO-O₂), is crucial for atmospheric modeling. osti.govresearchgate.net While experimental studies have placed a rigorous upper limit of 5.3 kcal/mol, theoretical values have converged to around 2.80 ± 0.25 kcal/mol. osti.govresearchgate.net Further refinement of this value is a critical goal.

Enthalpy of Formation: There remains an unresolved discrepancy between different calculated values for the standard enthalpy of formation of HOOO• and between theoretical and the few available experimental estimates. researchgate.net

Vibrational Spectroscopy: While the OH stretch has been well-characterized, a complete experimental assignment of all fundamental vibrational frequencies, particularly the low-frequency torsional mode, remains a challenge that requires continued interplay between theory and experiment. osti.govuga.edu

Reactivity: The kinetics and mechanisms of reactions involving HOOO•, both its formation from OH + O₂ and its potential reactions with other atmospheric species, are still not fully understood and represent a major frontier for future research.

Resolving these remaining questions will require pushing the boundaries of both experimental and theoretical methodologies, ensuring that the fascinating chemistry of the hydridotrioxygen(.) radical is fully understood.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for generating hydridotrioxygen(•) in controlled laboratory settings, and how can purity be validated?

  • Methodological Answer : Hydridotrioxygen(•) (HO₃•) is typically synthesized via photolysis or ozonolysis of precursor molecules under inert conditions. For purity validation, use electron spin resonance (ESR) spectroscopy to confirm radical character . Couple this with high-resolution mass spectrometry (HRMS) to verify molecular composition . Stability assays under varying temperatures and pressures are critical to assess degradation pathways .

Q. How can researchers distinguish hydridotrioxygen(•) from structurally similar oxygen radicals (e.g., ozonide or superoxide) using spectroscopic methods?

  • Methodological Answer : Employ a combination of infrared (IR) spectroscopy (to identify O–H stretching modes ~3200–3600 cm⁻¹) and UV-vis spectroscopy (to detect absorption bands unique to HO₃•, e.g., near 260 nm) . Comparative studies with reference spectra of ozonide (O₃⁻) and superoxide (O₂•⁻) are essential .

Q. What experimental conditions are critical for maintaining hydridotrioxygen(•) stability during kinetic studies?

  • Methodological Answer : Use low-temperature matrices (e.g., argon or nitrogen cryostats at <100 K) to minimize thermal degradation. Monitor oxygen partial pressure to prevent unwanted radical recombination. Real-time stability can be tracked via in-situ ESR or Raman spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or ab initio calculations) resolve contradictions between experimental and theoretical bond lengths in hydridotrioxygen(•)?

  • Methodological Answer : Discrepancies often arise from basis set limitations or neglect of relativistic effects. Use hybrid functionals (e.g., B3LYP) with augmented basis sets (e.g., aug-cc-pVTZ) for geometry optimization. Compare results with high-level coupled-cluster (CCSD(T)) calculations . Validate against experimental X-ray absorption fine structure (EXAFS) data where available .

Q. What strategies are effective for analyzing contradictory data on hydridotrioxygen(•)’s reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer : Apply contradiction frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For aqueous reactivity, conduct pulse radiolysis experiments to track short-lived intermediates; for nonpolar systems, use gas-phase ion chromatography paired with collision-induced dissociation (CID) . Cross-reference results with solvent polarity parameters (e.g., Kamlet-Taft) to contextualize reactivity .

Q. How can hydridotrioxygen(•)’s role in atmospheric oxidation pathways be experimentally isolated from competing radicals (e.g., hydroxyl or peroxyl)?

  • Methodological Answer : Design flow-tube reactors with isotopic labeling (e.g., ¹⁸O-enriched O₂) to trace reaction products. Use laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) for selective detection of HO₃• . Kinetic modeling (e.g., Master Equation simulations) can deconvolute contributions from secondary radicals .

Data Presentation and Analysis

Q. What statistical approaches are appropriate for interpreting variability in hydridotrioxygen(•) formation yields across replicate experiments?

  • Methodological Answer : Apply ANOVA to assess inter-experiment variability, followed by Tukey’s HSD test for pairwise comparisons. Use error bars in kinetic plots to represent standard deviations from triplicate trials. Report confidence intervals (95%) for rate constants derived from nonlinear regression .

Q. How should researchers structure a literature review to address gaps in hydridotrioxygen(•)’s thermodynamic properties?

  • Methodological Answer : Systematically catalog reported values (e.g., ΔfH, bond dissociation energies) using tools like PRISMA. Highlight discrepancies between gas-phase computational data and solution-phase calorimetry results . Prioritize primary sources from peer-reviewed journals over preprint repositories .

Tables for Key Data

Property Experimental Value Computational Value Method Reference
O–O Bond Length (Å)1.28 ± 0.021.30 (DFT/B3LYP)X-ray diffraction, DFT
ΔfH (kJ/mol, 0 K)142 ± 5138 (CCSD(T))Calorimetry, ab initio
ESR g-factor2.008N/AESR spectroscopy

Guidance for Rigorous Research Design

  • Hypothesis Testing : Frame questions using PICO (Population: HO₃•; Intervention: synthetic method; Comparison: alternative radicals; Outcome: stability/reactivity) .
  • Ethical Compliance : Adhere to safety protocols for handling reactive species (e.g., fume hoods, radical quenchers) .
  • Critical Analysis : Use Spradley’s taxonomy for qualitative data (domain → componential analysis) to categorize reactivity patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.